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molecular formula C8H7BrO4 B1437287 Methyl 5-bromo-2,4-dihydroxybenzoate CAS No. 98437-43-5

Methyl 5-bromo-2,4-dihydroxybenzoate

Cat. No. B1437287
M. Wt: 247.04 g/mol
InChI Key: MZVFWDFRPKIOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08119795B2

Procedure details

1.1 80 g of 5-bromo-2,4-dihydroxybenzoic acid are initially introduced in 1 l of methanol, 8 ml of sulfuric acid are added, and the mixture is boiled for 16 hours. The solvent is removed, the residue is taken up in MTB ether, and the solution is subjected to conventional work-up, giving 80 g of methyl 5-bromo-2,4-dihydroxybenzoate.
[Compound]
Name
1.1
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].S(=O)(=O)(O)O.[CH3:18]O>>[Br:1][C:2]1[C:3]([OH:12])=[CH:4][C:5]([OH:11])=[C:6]([CH:10]=1)[C:7]([O:9][CH3:18])=[O:8]

Inputs

Step One
Name
1.1
Quantity
80 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)O)O
Name
Quantity
1 L
Type
reactant
Smiles
CO
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)OC)C1)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 80 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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